molecular formula C17H14N2O3S B5555987 N-(4-acetylphenyl)quinoline-8-sulfonamide

N-(4-acetylphenyl)quinoline-8-sulfonamide

Cat. No.: B5555987
M. Wt: 326.4 g/mol
InChI Key: LEZZKRJGHZRDCN-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)quinoline-8-sulfonamide is a compound that belongs to the class of quinoline-sulfonamides. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a quinoline ring system substituted with a sulfonamide group and an acetylphenyl group, which contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)quinoline-8-sulfonamide typically involves the reaction of 4-acetylphenylamine with quinoline-8-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized quinoline derivatives, reduced quinoline-sulfonamide derivatives, and various substituted quinoline-sulfonamide derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

N-(4-acetylphenyl)quinoline-8-sulfonamide can be compared with other quinoline-sulfonamide derivatives:

    Similar Compounds: Quinoline-8-sulfonamide, 4-acetylphenylsulfonamide, and other substituted quinoline derivatives.

    Uniqueness: The presence of both the acetylphenyl and quinoline-sulfonamide moieties in this compound contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(4-acetylphenyl)quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-12(20)13-7-9-15(10-8-13)19-23(21,22)16-6-2-4-14-5-3-11-18-17(14)16/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZZKRJGHZRDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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